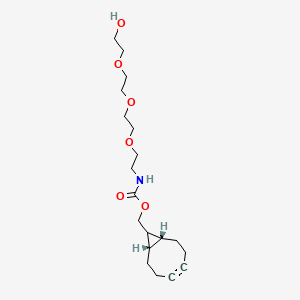

Bcn-peg4-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H31NO6 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |

InChI Key |

RPISEOIEEFQRPT-JWTNVVGKSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

Bcn-peg4-OH for labeling proteins and peptides

An In-depth Technical Guide to Bcn-PEG4-OH and its Derivatives for Labeling Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the precise and stable labeling of biomolecules is paramount for a myriad of applications, from basic research to the development of sophisticated therapeutics. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently modifying proteins and peptides in complex biological environments.[1][2] This "click chemistry" reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biomolecules and in living systems.[1][3]

At the heart of many SPAAC reactions is the bicyclo[6.1.0]nonyne (BCN) moiety, a strained cyclooctyne that exhibits an excellent balance of high reactivity and stability.[2] When coupled with a tetraethylene glycol (PEG4) spacer, the resulting Bcn-PEG4 linker gains enhanced hydrophilicity, which improves solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance.

This technical guide focuses on this compound and its derivatives as versatile tools for protein and peptide labeling. While this compound, with its terminal hydroxyl group, serves as a valuable precursor for further chemical synthesis, derivatives such as Bcn-PEG4-NHS esters are primed for direct reaction with primary amines (e.g., lysine residues) on proteins and peptides. We will delve into the quantitative aspects of these linkers, provide detailed experimental protocols, and illustrate key workflows and concepts.

Core Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition between the strained alkyne of the BCN group (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the BCN molecule distorts the alkyne from its ideal linear geometry, which lowers the activation energy of the reaction, allowing it to proceed spontaneously without a catalyst. The reaction is highly chemoselective, as both the azide and BCN groups are abiotic and do not react with other functional groups typically found in biological systems. This results in the formation of a stable triazole linkage.

References

Methodological & Application

Application Notes and Protocols for Antibody Bioconjugation using Bcn-PEG4-OH Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of antibodies using a Bcn-PEG4 linker, leveraging the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry." This copper-free method offers high efficiency, specificity, and biocompatibility, making it ideal for creating stable antibody conjugates for various applications, including the development of antibody-drug conjugates (ADCs).[][2][3]

The protocol described herein involves a two-stage process. First, the antibody is functionalized with a Bcn-PEG4-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody. Second, the Bcn-modified antibody is reacted with a molecule of interest that has been functionalized with an azide group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4]

Data Presentation

The following tables summarize key quantitative parameters for the successful bioconjugation of antibodies with Bcn-PEG4 linkers.

Table 1: Recommended Reagent Molar Excess Ratios

| Reagent | Molar Excess (relative to Antibody) | Purpose |

| Bcn-PEG4-NHS Ester | 10-30 fold | Antibody Activation |

| Azide-Modified Molecule | 2-4 fold | Conjugation to BCN-activated Antibody |

Note: The optimal molar excess may vary depending on the specific antibody and azide-modified molecule. It is recommended to perform optimization experiments.

Table 2: Typical Reaction Conditions

| Step | Parameter | Recommended Value | Notes |

| Antibody Activation | Incubation Time | 60 minutes | Longer incubation times may be explored. |

| Incubation Temperature | Room Temperature (20-25°C) | ||

| Solvent | DMSO or DMF | Final concentration should not exceed 10-20% (v/v) to prevent antibody denaturation.[5] | |

| Conjugation | Incubation Time | 2-4 hours at room temperature or overnight (12-18 hours) at 4°C | The reaction is often efficient at lower temperatures. |

| Incubation Temperature | 4°C or Room Temperature (20-25°C) | ||

| pH | 7.4 (Physiological) |

Table 3: Example Drug-to-Antibody Ratio (DAR) Analysis

| Analytical Method | Average DAR | DAR Distribution |

| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |

| Reversed-Phase Liquid Chromatography (RP-LC) | 1.8 | DAR0: 6%, DAR2: 94% |

Data is illustrative and will vary based on the antibody, linker, and payload.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bioconjugation of an antibody with an azide-modified molecule using a Bcn-PEG4-NHS ester linker.

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Bcn-PEG4-NHS Ester

-

Azide-functionalized molecule of interest (e.g., drug, fluorophore, biotin)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

-

Centrifugal filter units (e.g., 30 kDa MWCO)

Protocol 1: Antibody Activation with Bcn-PEG4-NHS Ester

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange using a spin desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a fresh 10 mM stock solution of Bcn-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Activation Reaction:

-

Add a 10-20 fold molar excess of the Bcn-PEG4-NHS ester stock solution to the antibody solution.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.

-

-

Purification of Bcn-Activated Antibody:

-

Remove the excess, unreacted Bcn-PEG4-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions.

-

Alternatively, for larger scales, use size-exclusion chromatography (SEC).

-

Protocol 2: Conjugation of Bcn-Activated Antibody with Azide-Modified Molecule

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

To the purified Bcn-activated antibody, add a 3-5 fold molar excess of the azide-modified molecule stock solution.

-

Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of the Antibody Conjugate:

-

Purify the final antibody conjugate to remove unreacted azide-modified molecules and other impurities. This can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.

-

-

Characterization:

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Bcn-peg4-OH in PROTAC Synthesis and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]

This document provides detailed application notes and protocols for the use of Bcn-peg4-OH, a bifunctional linker, in the synthesis and development of PROTACs. The bicyclo[6.1.0]nonyne (Bcn) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[4] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve solubility and cell permeability. The terminal hydroxyl (-OH) group provides a versatile handle for conjugation to various ligands following its activation.

These notes will cover the synthesis of a PROTAC using this compound, methods for evaluating its efficacy, and visualizations of relevant biological pathways and experimental workflows.

Signaling Pathways

Targeted protein degradation via PROTACs can be applied to a wide range of disease-relevant proteins. Below are diagrams of two such signaling pathways, BRD4 and IRAK4, which are prominent targets in oncology and inflammation, respectively.

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a modular approach for the synthesis of a PROTAC, starting with the activation of the hydroxyl group on this compound, followed by sequential conjugation to an E3 ligase ligand and a POI-binding ligand.

Step 1: Activation of this compound (Tosylation)

This step converts the terminal hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

-

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

-

-

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add TEA (1.5 eq) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bcn-peg4-OTs.

-

The crude product can be purified by flash column chromatography if necessary.

-

Step 2: Conjugation of Activated Linker to an Amine-Containing E3 Ligase Ligand

This protocol describes the coupling of the tosylated linker to an E3 ligase ligand containing a primary or secondary amine (e.g., a pomalidomide derivative).

-

Materials:

-

Bcn-peg4-OTs (from Step 1)

-

Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere

-

-

Protocol:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Bcn-peg4-OTs (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting Bcn-peg4-E3 ligase conjugate by preparative High-Performance Liquid Chromatography (HPLC).

-

Step 3: SPAAC "Click" Reaction with an Azide-Functionalized POI Ligand

This final step connects the linker-E3 ligase conjugate to the POI-binding ligand via a copper-free click reaction.

-

Materials:

-

Bcn-peg4-E3 ligase conjugate (from Step 2)

-

Azide-functionalized POI ligand (e.g., an azide-containing derivative of a kinase inhibitor)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere

-

-

Protocol:

-

Dissolve the Bcn-peg4-E3 ligase conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the anhydrous, degassed solvent under an inert atmosphere.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the final PROTAC product using reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.

-

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

-

-

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

-

Cellular Uptake Assay using LC-MS/MS

This protocol quantifies the intracellular concentration of the PROTAC to assess its cell permeability.

-

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

Ice-cold PBS

-

Acetonitrile with an internal standard

-

LC-MS/MS system

-

-

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the PROTAC at a specific concentration for a defined period.

-

Cell Harvesting and Lysis:

-

After treatment, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound PROTAC.

-

Lyse the cells by adding a known volume of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the PROTAC.

-

-

Sample Preparation:

-

Scrape the cells and collect the lysate.

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein and cell debris.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and a fragment ion of the PROTAC and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve by spiking known concentrations of the PROTAC into cell lysate from untreated cells.

-

Calculate the intracellular concentration of the PROTAC in the treated samples by comparing their peak areas to the standard curve.

-

Normalize the intracellular concentration to the cell number or total protein content.

-

-

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables provide representative quantitative data for PROTACs targeting BRD4 and IRAK4 that utilize PEG linkers.

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 34 | Pomalidomide | PEG-based | MDA-MB-231 | 60 | 94 | |

| Compound 37 | Pomalidomide | PEG-based | MDA-MB-231 | 62 | 86 | |

| NC-1 | Pomalidomide | PEG-based | Mino | 2.2 | 97 | |

| QCA570 | Undisclosed | Undisclosed | 5637 (Bladder Cancer) | ~1 | >90% |

Table 2: Degradation Efficacy of IRAK4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| KT-474 | Pomalidomide | Proprietary | THP-1 | 0.88 | 101 | |

| Compound 9 | Pomalidomide | PEG2 | OCI-LY10 | <1000 | >80% | |

| FIP22 | Pomalidomide | Rigidified | THP-1 | 3.2 | >95% | |

| Compound 9 (GSK) | VHL | PEG | PBMCs | Not specified | >80% |

Note: The data presented are from various sources and experimental conditions may differ. Direct comparison between compounds should be made with caution.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a versatile platform for modular drug design. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful development of potent and selective PROTACs requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve optimal ternary complex formation and subsequent protein degradation. The methodologies outlined in these application notes provide a solid foundation for the rational design and evaluation of novel PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for Bcn-PEG4-OH and Azide Coupling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules.[1][3] The reaction relies on the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage.[1]

The reagent Bcn-PEG4-OH features a reactive BCN group for copper-free click chemistry and a terminal hydroxyl group (-OH), connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG4 linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making it an excellent tool for modifying biomolecules. The terminal hydroxyl group does not participate directly in the SPAAC reaction but offers a potential site for further functionalization if desired. This document provides detailed protocols and reaction conditions for the successful coupling of this compound with azide-functionalized molecules.

Key Features of SPAAC with this compound:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.

-

High Selectivity: Azide and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.

-

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.

-

Stability: The resulting triazole linkage is highly stable.

-

Efficiency: The reaction is rapid and typically results in high yields of the conjugated product.

Reaction Mechanism and Workflow

The fundamental mechanism of the reaction between the BCN moiety of this compound and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. The significant ring strain of the BCN group lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

The general experimental workflow for the conjugation is outlined below. It involves preparation of the reactants, the coupling reaction, and subsequent purification of the conjugate.

Quantitative Data on Reaction Conditions

The optimal conditions for SPAAC can vary depending on the specific reactants. The following table summarizes typical quantitative parameters for the coupling of BCN derivatives with azides.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Molar Ratio | 2 to 10-fold molar excess of BCN reagent relative to the azide-molecule. | A molar excess helps to drive the reaction to completion, especially if the azide-molecule is of high value. | |

| Solvent | Aqueous buffers (e.g., PBS, HEPES at pH 7.2-7.4), organic solvents (e.g., DMSO, DMF), or mixtures (e.g., EtOH/H₂O, DMSO/H₂O). | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. The final concentration of organic co-solvents should be kept low (ideally <10% v/v) to avoid denaturation. | |

| Temperature | Room temperature (20-25°C) or 37°C. | Reactions can also be performed at 4°C, which may require longer incubation times. | |

| Reaction Time | 2 to 24 hours. | Reaction time depends on the concentration of reactants and the specific BCN and azide derivatives used. Progress can be monitored by analytical techniques like LC-MS. | |

| Concentration | Typically in the millimolar (mM) range. | For antibody conjugations, concentrations around 1 mg/mL are common. |

Experimental Protocols

This section provides a general protocol for the conjugation of an azide-modified protein with this compound. The specific concentrations and reaction parameters may require optimization depending on the properties of the protein and the desired degree of labeling.

Materials

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette with appropriate MWCO)

Procedure

-

Reagent Preparation:

-

Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4). Determine the precise concentration of the protein solution.

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube), add the azide-modified protein solution.

-

Slowly add the desired molar excess (e.g., 5-10 fold) of the this compound stock solution to the protein solution while gently mixing.

-

Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize the potential for protein denaturation.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours. Incubation can be performed with gentle end-over-end mixing.

-

For some applications, incubation times as short as 2 hours at room temperature have been reported to be sufficient.

-

-

Purification:

-

Remove the excess, unreacted this compound and any residual DMSO using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from the smaller this compound reagent.

-

Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

-

-

Analysis and Storage:

-

Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.

-

Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

-

Troubleshooting and Considerations

-

Side Reactions: While SPAAC is highly bioorthogonal, the BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins. If this is a concern, thiol-reactive side reactions can be minimized by using a thiol-blocking agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.

-

Low Conjugation Efficiency: If the reaction yield is low, consider increasing the molar excess of the this compound, increasing the reaction time, or slightly increasing the temperature (e.g., to 37°C). Ensure that the azide-functionalized molecule is pure and that the azide group is intact.

-

Precipitation: If precipitation occurs upon adding the this compound solution, it may be due to an excessive concentration of the organic solvent (DMSO). Ensure the final DMSO concentration is kept to a minimum.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bcn-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's high selectivity, biocompatibility, and efficiency make it an invaluable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the specific labeling of biomolecules.[2][3]

The Bcn-PEG4-OH linker is a heterobifunctional reagent designed for SPAAC applications. It features a bicyclo[6.1.0]nonyne (Bcn) group, a highly strained cyclooctyne that reacts rapidly with azides.[4] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic properties of the final conjugate. The terminal hydroxyl (-OH) group is a versatile functional handle that, after activation, allows for covalent attachment to a variety of biomolecules.

These application notes provide a comprehensive guide to utilizing this compound in SPAAC, covering the necessary activation of the terminal hydroxyl group and subsequent conjugation to azide-modified molecules.

Principle of the Reaction

The overall process involves a two-stage approach:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group (e.g., an N-hydroxysuccinimide (NHS) ester) that can readily react with functional groups on a biomolecule (e.g., primary amines on lysine residues of a protein).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bcn group of the now-activated linker reacts with an azide-functionalized molecule of interest to form a stable triazole linkage. This reaction is highly specific and proceeds efficiently under mild, physiological conditions.

The following diagram illustrates the overall workflow:

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

This section provides detailed protocols for the activation of this compound and its subsequent use in a SPAAC reaction with an azide-modified protein.

Protocol 1: Activation of this compound to Bcn-PEG4-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an NHS ester, which is highly reactive towards primary amines.

Materials:

-

This compound

-

Succinic anhydride

-

Pyridine, anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, cold

-

0.1 M HCl

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

Procedure:

Part A: Synthesis of Bcn-PEG4-Acid

-

Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous DCM.

-

Add anhydrous pyridine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 0.1 M HCl and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain Bcn-PEG4-acid.

Part B: Synthesis of Bcn-PEG4-NHS Ester

-

Dissolve the Bcn-PEG4-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.2 equivalents) to the solution at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Precipitate the Bcn-PEG4-NHS ester by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Store the activated linker at -20°C with a desiccant.

Protocol 2: SPAAC Reaction of Bcn-PEG4-NHS Ester with an Azide-Modified Protein

This protocol outlines the conjugation of the activated Bcn-PEG4-NHS ester to a protein containing an azide modification.

Materials:

-

Azide-modified protein (e.g., antibody)

-

Bcn-PEG4-NHS ester (from Protocol 1)

-

Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE and/or LC-MS for analysis

Procedure:

-

Preparation of Reagents:

-

Ensure the azide-modified protein is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the Bcn-PEG4-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Bcn-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Bcn-Functionalized Protein:

-

Remove the excess, unreacted Bcn-PEG4-NHS ester and quenching reagent using a spin desalting column or SEC.

-

The purified Bcn-functionalized protein is now ready for the SPAAC reaction.

-

-

SPAAC Reaction:

-

To the purified Bcn-functionalized protein, add a 2- to 10-fold molar excess of the azide-containing molecule.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some BCN reagents, shorter incubation times of 2 hours at room temperature may be sufficient.

-

-

Final Purification:

-

Purify the final protein conjugate using a spin desalting column or SEC to remove any unreacted azide-containing molecule.

-

-

Characterization:

-

Determine the final protein concentration.

-

Analyze the conjugate by SDS-PAGE, where a band shift may be observed compared to the unconjugated protein.

-

Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS), which will show an increase in molecular weight corresponding to the attached Bcn-PEG4-azide-molecule.

-

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for the SPAAC reaction.

Table 1: Recommended Reaction Conditions for SPAAC with Bcn-PEG4 Derivatives

| Parameter | Recommended Condition | Reference(s) |

| Solvent | Amine-free buffers (e.g., PBS, pH 7.4), DMSO, DMF | |

| Temperature | Room temperature (20-25°C) or 4°C | |

| Molar Excess of Bcn Reagent | 2 to 20-fold over the azide-modified molecule | |

| Reaction Time | 2-24 hours | |

| Final DMSO Concentration | <10% (v/v) for protein conjugations |

Table 2: Comparison of Analytical Techniques for Conjugate Characterization

| Analytical Technique | Information Provided | Reference(s) |

| SDS-PAGE | Visual confirmation of conjugation (band shift) | |

| Mass Spectrometry (e.g., ESI-MS) | Precise mass of the conjugate, confirmation of successful ligation, degree of labeling | |

| HPLC (e.g., HIC, RP-LC) | Purity of the conjugate, determination of drug-to-antibody ratio (DAR) | |

| UV-Vis Spectroscopy | Protein concentration |

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the logical workflow of the experimental protocol.

Caption: Chemical transformations in the this compound conjugation workflow.

Caption: Experimental workflow for protein conjugation using this compound.

Conclusion

This compound is a versatile reagent for SPAAC that offers the advantages of the Bcn-azide ligation chemistry combined with the beneficial properties of a PEG spacer. While the terminal hydroxyl group requires activation prior to conjugation with many biomolecules, this two-step approach provides flexibility in designing custom linkers for specific applications. The protocols provided herein offer a robust framework for the successful implementation of this compound in the development of novel bioconjugates for research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Bcn-PEG4-OH Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the conjugation of Bcn-PEG4-OH. This heterobifunctional linker is a valuable tool in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal hydroxyl group. The inclusion of a tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[1][2]

The protocols detailed below cover the necessary activation of the terminal hydroxyl group, followed by conjugation to amine-containing molecules and the subsequent "click" reaction with azide-functionalized partners.

Core Concepts

This compound is utilized in a two-stage conjugation strategy. The terminal hydroxyl group is not reactive towards common functional groups on biomolecules under physiological conditions and therefore requires chemical activation. Once activated, it can be covalently linked to a molecule of interest. The BCN group then serves as a reactive handle for a highly efficient and bioorthogonal SPAAC reaction with an azide-modified molecule.[3][4] This copper-free click chemistry is ideal for conjugating sensitive biological molecules in aqueous environments.[1]

Applications

The versatility of this compound makes it suitable for a range of applications in research and drug development:

-

Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies, creating homogenous and effective ADCs.

-

PROTAC Synthesis: As a flexible and hydrophilic linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in Proteolysis Targeting Chimeras (PROTACs).

-

Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for tracking and visualization in biological systems.

-

Surface Modification: Functionalization of surfaces for various biomedical and research applications.

Experimental Protocols

This section details the methodologies for the activation of this compound and its subsequent conjugation.

Protocol 1: Activation of this compound to Bcn-PEG4-Carboxylic Acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

-

Anhydrous acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound in anhydrous acetone.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Jones reagent dropwise to the solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with isopropanol.

-

Dilute the mixture with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Bcn-PEG4-acid.

Protocol 2: Amine Conjugation via EDC/NHS Coupling

This protocol outlines the conjugation of Bcn-PEG4-acid to a primary amine-containing molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.

Materials:

-

Bcn-PEG4-acid

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Size-Exclusion Chromatography (SEC) column or dialysis equipment for purification

Procedure:

-

Activation of Bcn-PEG4-acid:

-

Dissolve Bcn-PEG4-acid (1.5 equivalents), EDC (1.5 equivalents), and NHS (1.6 equivalents) in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the Bcn-PEG4-NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Prepare a solution of the amine-containing molecule in the reaction buffer.

-

Slowly add the activated Bcn-PEG4-NHS ester solution to the molecule solution. A 5-20 fold molar excess of the linker may be required for protein conjugation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against the reaction buffer.

-

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the Bcn-functionalized molecule and an azide-containing molecule.

Materials:

-

Bcn-functionalized molecule from Protocol 2

-

Azide-containing molecule of interest

-

Reaction Buffer: PBS, pH 7.2-7.4, or other suitable buffer

-

DMSO (if needed to dissolve the azide-containing molecule)

Procedure:

-

Dissolve the Bcn-functionalized molecule in the reaction buffer.

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

-

Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the solution of the Bcn-functionalized molecule. The final DMSO concentration should be kept below 10% to maintain the stability of biomolecules.

-

Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle agitation. Reaction time will depend on the specific reactants.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the final conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

Data Presentation

The following tables summarize typical quantitative data for BCN-based bioconjugation reactions.

Table 1: Reaction Conditions and Efficiency for BCN Conjugation

| Parameter | Condition/Value | Reference |

| Molar Excess of BCN-Linker (for proteins) | 5-20 fold | |

| Molar Excess of Azide (for SPAAC) | 1.5-5 fold | |

| Reaction Time (Amine Coupling) | 2-4 hours (RT) or overnight (4°C) | |

| Reaction Time (SPAAC) | 2-24 hours | |

| Typical Solvent for Stock Solutions | DMSO or DMF | |

| Final Organic Solvent Concentration | <10% | |

| pH for Amine Coupling (NHS ester) | 7.2 - 8.5 | |

| pH for SPAAC | 7.2 - 7.4 |

Table 2: Analytical Characterization of Conjugates

| Analytical Technique | Purpose | Typical Results |

| LC-MS | Confirm conjugation and purity | Shift in mass corresponding to the addition of the linker and payload. |

| SDS-PAGE | Assess protein conjugation | Shift in the molecular weight of the protein band. |

| HIC-HPLC | Determine Drug-to-Antibody Ratio (DAR) | Separation of species with different levels of hydrophobicity. |

| Size-Exclusion Chromatography (SEC) | Assess aggregation | Detection of high molecular weight species. |

Visualizations

Caption: Workflow for the activation and conjugation of this compound.

References

Application Note and Protocol for the Conjugation of BCN-PEG4-OH to a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Bcn-PEG4-OH to a fluorescent dye. Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne widely used in copper-free click chemistry (SPAAC) for bioconjugation. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and provides spatial separation between the BCN moiety and the conjugated molecule.

The terminal hydroxyl group (-OH) on this compound is not directly reactive with common amine-reactive fluorescent dye derivatives (e.g., NHS esters). Therefore, this protocol details a robust method for forming a stable ester linkage between the hydroxyl group of this compound and a fluorescent dye that possesses a carboxylic acid functional group. The procedure is based on the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is performed under anhydrous conditions to ensure high reaction efficiency.[1][2]

Materials and Reagents

-

BCN Linker : this compound

-

Fluorescent Dye : A dye with a terminal carboxylic acid (e.g., Cyanine7 carboxylic acid, sulfo-Cyanine5 carboxylic acid).[3][4]

-

Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)

-

Catalyst : 4-Dimethylaminopyridine (DMAP)

-

Solvents : Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Purification : Silica gel for column chromatography, Hexane, Ethyl Acetate

-

Equipment : Round-bottom flask, magnetic stirrer, nitrogen or argon gas line, syringes, rotary evaporator, flash chromatography system.

Experimental Protocols

This protocol is divided into three main stages: Reaction Setup, Conjugation Reaction, and Purification & Analysis. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent hydrolysis of the activated intermediate.[1]

Part 1: Reagent Preparation

-

Drying : Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

-

This compound Solution : Prepare a stock solution of this compound in anhydrous DMF or DCM. For example, create a 100 mM solution.

-

Carboxy-Dye Solution : Prepare a stock solution of the carboxylic acid-functionalized fluorescent dye in anhydrous DMF. The concentration will depend on the dye's solubility.

-

DCC Solution : Prepare a fresh solution of DCC in anhydrous DMF or DCM (e.g., 200 mM).

-

DMAP Solution : Prepare a solution of DMAP in anhydrous DMF or DCM (e.g., 50 mM).

Part 2: Steglich Esterification Reaction

-

Setup : In a dry, round-bottom flask under an inert atmosphere, add the desired amount of the Carboxy-Dye solution.

-

Addition of this compound : Add 1.2 to 1.5 molar equivalents of the this compound solution to the flask.

-

Addition of Catalyst : Add a catalytic amount of DMAP (typically 0.1 to 0.2 molar equivalents).

-

Initiation of Reaction : While stirring the solution, slowly add 1.3 molar equivalents of the DCC solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Incubation : Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting materials and the formation of the product.

Part 3: Purification and Analysis

-

Removal of Byproduct : After the reaction is complete, cool the mixture to promote further precipitation of the DCU byproduct. Filter the reaction mixture to remove the precipitated DCU.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography : Purify the resulting crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for elution. The fluorescent nature of the product allows for easy visualization of the correct fractions.

-

Analysis : Confirm the identity and purity of the final Bcn-PEG4-Dye conjugate using analytical techniques such as Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy.

-

Quantification : The concentration of the purified conjugate can be determined by measuring the absorbance of the fluorescent dye at its maximum absorbance wavelength (λmax).

Data Presentation

The following table summarizes the key parameters for the conjugation reaction. Yields are dependent on the specific dye used and adherence to anhydrous conditions.

| Parameter | Recommended Value | Notes |

| Molar Ratios | ||

| Carboxy-Dye | 1 equivalent | The limiting reagent. |

| This compound | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |

| DCC | 1.3 equivalents | The primary coupling agent. |

| DMAP | 0.1 - 0.2 equivalents | Acts as an acyl transfer catalyst. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | Must be aprotic and anhydrous. |

| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient for this reaction. |

| Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the activated ester intermediate. |

| Expected Outcome | ||

| Expected Yield | 65 - 95% | Highly dependent on substrate steric hindrance and reaction conditions. |

| Purification Method | Filtration followed by Flash Chromatography | Effective for removing the DCU byproduct and unreacted starting materials. |

Visualizations

Chemical Reaction Pathway

Caption: Steglich esterification pathway for conjugating a carboxy-dye to this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of BCN-PEG4-Dye conjugate.

References

Application Notes and Protocols for BCN-PEG4-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the use of Bicyclo[6.1.0]nonyne-Polyethylene Glycol-Hydroxyl (Bcn-peg4-OH) and its derivatives in bioconjugation applications. The focus is on the reaction parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

Introduction

This compound is a heterobifunctional linker containing a strained bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The highly strained BCN group enables rapid and specific covalent bond formation with azide-containing molecules through SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1][2] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal component for bioconjugation.[1][3]

The terminal hydroxyl group of this compound is not directly reactive under typical bioconjugation conditions. It serves as a versatile handle for further chemical modification into a variety of reactive functional groups, such as NHS esters for reaction with primary amines, or other moieties for specific coupling chemistries. These application notes will cover the general principles of SPAAC reactions involving BCN and provide protocols for the use of activated BCN-PEG4 derivatives in common bioconjugation workflows.

Key Features of SPAAC with BCN Reagents:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for use in living systems and with sensitive biomolecules.[1]

-

High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups found in biological samples.

-

Mild Reaction Conditions: Reactions proceed efficiently in aqueous buffers at physiological pH and ambient temperatures.

-

Stability: The resulting triazole linkage is highly stable.

-

Efficiency: SPAAC reactions with BCN typically result in high yields of the conjugated product.

Data Presentation: Reaction Parameter Guidelines

The following tables summarize typical reaction conditions for SPAAC using BCN-PEG4 derivatives with azide-modified biomolecules. These parameters should be considered as starting points and may require optimization for specific applications.

Table 1: General SPAAC Reaction Parameters

| Parameter | Guideline | Notes |

| Temperature | 4°C, Room Temperature (20-25°C), or 37°C | Higher temperatures can increase the reaction rate, but the thermal stability of the biomolecule must be considered. |

| Reaction Time | 2-12 hours at Room Temperature or 37°C; 12-24 hours at 4°C | Incubation times as short as 2 hours at room temperature have been reported to be sufficient. |

| pH | 7.2 - 7.4 (e.g., in PBS) | While some instability of the BCN group has been noted at neutral pH, reactions are generally successful in a variety of aqueous buffers. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For bioconjugation, the final concentration of organic solvents like DMSO should be minimized (ideally <10% v/v) to prevent denaturation of biomolecules. |

| Molar Excess of BCN Reagent | 2 to 5-fold molar excess over the azide-modified molecule | A 2-4 fold molar excess is a good starting point for protein conjugation. |

Table 2: Specific Incubation Times and Temperatures from Protocols

| Application | Reactants | Temperature | Incubation Time | Molar Excess (BCN:Azide) | Reference |

| Antibody-Small Molecule Conjugation | BCN-armed antibody + Azide-modified small molecule | Room Temp or 37°C | 4-12 hours | 2-5 fold excess of azide | |

| PROTAC Synthesis | Azide-modified ligand + BCN-PEG4-alkyne | Room Temperature | 12-24 hours | Stoichiometric | |

| Antibody-Payload Conjugation (SPAAC) | Azide-modified antibody + BCN-Payload | 4°C or Room Temp | 12-18 hours (4°C) or 2-4 hours (RT) | 5-10 fold excess of BCN | |

| General Bioconjugation | Azide-modified protein + BCN-PEG4-alkyne | 4°C or Room Temp | 12-24 hours (4°C) or 4-12 hours (RT) | 2-4 fold excess of BCN |

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: General Procedure for Conjugation of an Azide-Modified Protein with a BCN-PEG4 Derivative

This protocol outlines the general steps for conjugating an azide-modified protein with a BCN-PEG4 derivative (e.g., BCN-PEG4-alkyne or a fluorescently labeled BCN-PEG4).

Materials:

-

Azide-Modified Protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-PEG4 derivative

-

Anhydrous DMSO

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Reactants:

-

Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).

-

Determine the precise concentration of the protein solution.

-

Allow the vial of the BCN-PEG4 derivative to warm to room temperature before opening.

-

Prepare a stock solution (e.g., 10 mM) of the BCN-PEG4 derivative in anhydrous DMSO.

-

-

SPAAC Reaction:

-

In a suitable reaction vessel, add the azide-modified protein solution.

-

Add the desired molar excess (typically 2- to 5-fold) of the BCN-PEG4 derivative stock solution to the protein solution.

-

Gently mix the reaction components. The final concentration of DMSO should ideally be kept below 10% (v/v) to minimize effects on protein stability.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted BCN-PEG4 derivative using a spin desalting column or by dialysis against the reaction buffer.

-

-

Characterization:

-

Characterize the resulting conjugate to determine the efficiency of the conjugation, for example, by mass spectrometry.

-

Protocol 2: Synthesis of a PROTAC using BCN-PEG4-alkyne

This protocol describes a modular approach for synthesizing a Proteolysis Targeting Chimera (PROTAC) using BCN-PEG4-alkyne.

Materials:

-

Azide-modified target protein ligand

-

Alkyne-modified E3 ligase ligand

-

BCN-PEG4-alkyne

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from an amine to create an azide)

-

Azido-PEG-NHS ester (if creating an azide-modified ligand)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Preparation of an Azide-Modified Ligand (if necessary):

-

Dissolve the ligand containing a primary amine in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents).

-

Add a solution of azido-PEG-NHS ester (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the azide-modified ligand by reverse-phase HPLC.

-

-

SPAAC Reaction:

-

Dissolve the azide-modified ligand (1 equivalent) and BCN-PEG4-alkyne (1.1 equivalents) in an anhydrous, degassed solvent under an inert atmosphere.

-

Stir the mixture at room temperature.

-

Add the alkyne-modified E3 ligase ligand (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the final PROTAC product using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Visualizations

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: General workflow for bioconjugation using BCN-PEG4 derivatives.

References

Application Notes and Protocols for the Purification of Bcn-PEG4-OH Conjugated Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with Bicyclo[6.1.0]nonyne-Polyethylene Glycol-Hydroxyl (Bcn-PEG4-OH) linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][] The Bcn moiety facilitates copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC), offering a highly efficient and biocompatible method for conjugation.[3][4] The PEG4 spacer enhances solubility and reduces aggregation of the final conjugate.[5]

Following the conjugation reaction, a critical step is the purification of the desired biomolecule-Bcn-PEG4-OH conjugate from unreacted starting materials, excess reagents, and potential byproducts. The choice of purification strategy is paramount to ensure the safety, efficacy, and homogeneity of the final product. This document provides detailed application notes and protocols for the most common and effective purification techniques for this compound conjugated biomolecules.

General Purification Workflow

The purification of this compound conjugated biomolecules typically follows a multi-step process to ensure high purity. The general workflow involves an initial capture and purification step to separate the conjugate from excess linker and other small molecules, followed by polishing steps to remove aggregates and other impurities.

Caption: General experimental workflow for the purification of this compound conjugated biomolecules.

Purification Methodologies

Several chromatographic techniques are employed for the purification of this compound conjugated biomolecules. The choice of method depends on the properties of the biomolecule, the nature of the impurities, and the desired scale of purification. The most common techniques are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Affinity Chromatography (AC).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a gentle, non-denaturing technique ideal for removing small molecule impurities like unreacted this compound linkers and for separating monomeric conjugates from aggregates.

Key Applications:

-

Removal of excess, unreacted linkers.

-

Separation of monomeric conjugates from dimers and higher-order aggregates.

-

Buffer exchange and desalting of the conjugate solution.

Quantitative Data Summary for SEC Purification

| Parameter | Typical Value/Range | Biomolecule Example | Reference |

| Purity Achieved | >95% (monomer) | PEG GCSF | |

| Yield | >90% | Antibody-siRNA conjugate | |

| Column Type | TSKgel G3000SWxl, Zenix SEC-150 | General Proteins, Antibodies | |

| Mobile Phase | 150-200 mM Phosphate/Chloride Buffer, pH 6.5-7.0 | General Proteins, Antibodies | |

| Flow Rate | 0.5 - 1.0 mL/min | General Proteins, Antibodies |

Detailed Protocol for SEC Purification of a this compound Conjugated Antibody

Materials:

-

SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).

-

HPLC system with UV detector.

-

Mobile Phase: 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 6.5.

-

Crude conjugation reaction mixture.

-

0.22 µm syringe filters.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject an appropriate volume of the filtered sample onto the column. The optimal sample load should be determined empirically to avoid column overloading.

-

Elution: Perform an isocratic elution with the mobile phase for a sufficient duration (e.g., 30 minutes) to allow for the separation of the conjugate, unreacted antibody, and excess linker.

-

Detection and Fraction Collection: Monitor the elution profile at 280 nm. Collect fractions corresponding to the main peak, which represents the purified this compound conjugated antibody.

-

Analysis: Analyze the collected fractions for purity and concentration. Pool the pure fractions.

Caption: Experimental workflow for SEC purification.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating biomolecules with different degrees of PEGylation and for characterizing drug-to-antibody ratios (DAR) in ADCs. HIC is performed under non-denaturing conditions, preserving the native structure and activity of the biomolecule.

Key Applications:

-

Separation of unconjugated biomolecules from their PEGylated counterparts.

-

Resolution of species with different numbers of conjugated this compound linkers.

-

Purification of ADCs with different DARs.

Quantitative Data Summary for HIC Purification

| Parameter | Typical Value/Range | Biomolecule Example | Reference |

| Purity Achieved | High resolution of DAR species | Antibody-Drug Conjugates | |

| Yield | Dependent on optimization | General Proteins | |

| Column Type | Butyl, Phenyl, or Octyl-based resins | General Proteins, Antibodies | |

| Mobile Phase A (High Salt) | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 | Bcn-conjugates | |

| Mobile Phase B (Low Salt) | 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol | Bcn-conjugates | |

| Gradient | Linear gradient from high to low salt concentration | Bcn-conjugates |

Detailed Protocol for HIC Purification of a this compound Conjugated Antibody

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with UV detector.

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol.

-

Crude conjugation reaction mixture.

-

0.22 µm syringe filters.

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the crude conjugation reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. Filter the sample through a 0.22 µm filter.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 10 minutes). The decreasing salt concentration will cause molecules to elute based on their hydrophobicity, with more hydrophobic species eluting later.

-

Detection and Fraction Collection: Monitor the elution at 280 nm and collect fractions corresponding to the different peaks.

-

Analysis: Analyze the collected fractions to identify the desired conjugate species. Pool the pure fractions.

Caption: Experimental workflow for HIC purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical characterization and for the purification of smaller, more robust this compound conjugated biomolecules. It can be denaturing for larger proteins like antibodies.

Key Applications:

-

High-resolution purification of smaller conjugates like peptides and oligonucleotides.

-

Purity assessment and characterization of the final conjugate.

-

Purification of the this compound linker itself.

Quantitative Data Summary for RP-HPLC Purification

| Parameter | Typical Value/Range | Biomolecule Example | Reference |

| Purity Achieved | >98% | Bcn-PEG4-Alkyne linker | |

| Yield | Variable, depends on scale and sample | Small molecules | |

| Column Type | C18 or C8 stationary phases | Bcn-PEG4-Alkyne linker | |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Bcn-PEG4-Alkyne linker | |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Bcn-PEG4-Alkyne linker | |

| Gradient | Linear gradient of increasing organic solvent (Mobile Phase B) | Bcn-PEG4-Alkyne linker |

Detailed Protocol for RP-HPLC Purification of a this compound Conjugated Peptide

Materials:

-

RP-HPLC column (e.g., C18, 5 µm).

-

HPLC system with UV detector.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Crude conjugation reaction mixture.

-

0.22 µm syringe filters.

Procedure:

-

System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation: Dilute the sample in Mobile Phase A and filter through a 0.22 µm filter.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Detection and Fraction Collection: Monitor the elution at an appropriate wavelength (e.g., 220 nm for peptides) and collect fractions corresponding to the product peak.

-

Analysis and Solvent Removal: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization).

Affinity Chromatography (AC)

Affinity chromatography is a highly specific purification method that utilizes the unique binding interaction between a biomolecule and a specific ligand. For biomolecules like antibodies, Protein A or Protein G affinity chromatography can be used.

Key Applications:

-

Purification of antibodies and antibody-based conjugates from complex mixtures like cell culture supernatants.

-

Highly specific capture of tagged recombinant proteins.

Quantitative Data Summary for Affinity Chromatography Purification

| Parameter | Typical Value/Range | Biomolecule Example | Reference |

| Purity Achieved | >95% in a single step | Recombinant Proteins | |

| Yield | High, due to specific binding | Antibodies | |

| Resin Type | Protein A, Protein G, or other specific ligand-coupled resins | Antibodies, Tagged Proteins | |

| Binding Buffer | Physiological pH and salt concentration (e.g., PBS) | Antibodies | |

| Elution Buffer | Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) | Antibodies |

Detailed Protocol for Protein A Affinity Purification of a this compound Conjugated Antibody

Materials:

-

Protein A affinity column.

-

Chromatography system or manual setup.

-

Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Elution Buffer: 0.1 M Glycine, pH 2.8.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Crude, clarified conjugation mixture.

Procedure:

-

Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Load the crude, clarified conjugation mixture onto the column. The antibody conjugate will bind to the Protein A resin.

-

Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound impurities.

-

Elution: Elute the bound antibody conjugate with the Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation.

-

Analysis and Buffer Exchange: Pool the fractions containing the purified conjugate. Perform a buffer exchange into a suitable storage buffer (e.g., PBS) using SEC or dialysis.

Troubleshooting Common Purification Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery of Conjugate | - Conjugate is too hydrophobic and binds irreversibly to the column (HIC, RP-HPLC).- Precipitation of the conjugate on the column.- Inappropriate pH of the mobile phase. | - Add a small percentage of a mild organic solvent (e.g., isopropanol) to the elution buffer to reduce strong hydrophobic interactions.- Work at lower protein concentrations.- Optimize the pH of the mobile phase. |

| Poor Resolution of Conjugate Species | - Column overloading.- Inappropriate gradient slope (HIC, RP-HPLC).- Non-optimal mobile phase composition. | - Reduce the amount of sample injected onto the column.- Optimize the gradient to better separate species with similar properties.- Screen different mobile phase additives or salt types. |

| Conjugate Aggregation | - Exposure to harsh pH conditions or high temperatures.- High protein concentration.- Hydrophobic nature of the conjugate. | - Work at lower protein concentrations.- Avoid extreme pH and temperatures.- Consider adding stabilizing excipients to your buffers.- Use SEC as a final polishing step to remove aggregates. |

| Multiple Peaks in HIC Chromatogram | - For ADCs, different peaks typically represent different DAR species.- Presence of isomers or other modifications. | - This is often expected. The species with a higher DAR will be more hydrophobic and elute later.- Characterize each peak to identify the different species. |

References

Bcn-PEG4-OH for Live Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for elucidating dynamic cellular processes in their native context. The advent of bioorthogonal chemistry has revolutionized this field by enabling the specific labeling of biomolecules with fluorescent probes without perturbing cellular functions.[1] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, facilitates the covalent ligation of an azide-modified biomolecule with a strained alkyne, such as Bicyclononyne (BCN).[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[4]

Bcn-PEG4-OH is a valuable reagent for SPAAC-mediated live cell imaging. It comprises a reactive BCN group for click chemistry, a hydrophilic tetraethylene glycol (PEG4) linker to enhance solubility and biocompatibility, and a terminal hydroxyl group (-OH) that can be further functionalized if needed. These application notes provide detailed protocols and quantitative data for utilizing this compound in live cell imaging applications.

Principle of the Method

The use of this compound for live cell imaging is a two-step process:

-

Metabolic or Genetic Incorporation of an Azide: A biomolecule of interest (e.g., protein, glycan, or nucleic acid) is tagged with an azide group. This can be achieved by introducing azide-modified metabolic precursors (e.g., L-azidohomoalanine (AHA) for proteins or azido sugars like N-azidoacetylmannosamine (ManNAz) for glycans) into the cell culture medium. These precursors are incorporated into newly synthesized biomolecules by the cell's natural metabolic machinery.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A fluorescent dye conjugated to this compound is then introduced to the cells. The strained alkyne of the BCN group rapidly and specifically reacts with the azide-tagged biomolecule, forming a stable triazole linkage and covalently attaching the fluorophore. The labeled biomolecule can then be visualized by fluorescence microscopy.

Data Presentation

Table 1: Comparative Kinetics of Bioorthogonal Reactions

| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| SPAAC | BCN-PEG-alkyne + Azide | ~0.1 - 0.2 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |